Hydrogen Bond Donor (HBD) Count: Distinct Target Engagement Capacity vs. N-Alkyl Analogs
The target compound possesses one hydrogen bond donor (the hydroxyethyl –OH group), confirmed by vendor-computed data . This distinguishes it from the closest N-alkyl analogs: 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide (CAS 1080474-99-2) has zero HBD , and 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4) has one HBD located on the amide NH rather than a terminal alcohol [1]. The HBD on a flexible hydroxyethyl tether in the target compound provides geometrically distinct hydrogen bond donor capacity that is absent in the N-ethyl and N-H analogs.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (terminal –OH on N-hydroxyethyl group) |
| Comparator Or Baseline | CAS 1080474-99-2: HBD = 0; CAS 170655-44-4: HBD = 1 (amide NH); CAS 6320-16-7: HBD = 1 (terminal –OH, but lacks trifluoroethyl) |
| Quantified Difference | Target has 1 HBD vs. 0 for 1080474-99-2; HBD location differs from 170655-44-4 (terminal alcohol vs. amide NH); target differs from 6320-16-7 by possessing the CF₃ group |
| Conditions | Vendor-computed molecular descriptors; HBD count based on standard hydrogen bonding definitions |
Why This Matters
The presence and spatial positioning of a hydrogen bond donor directly impacts target binding affinity and selectivity in medicinal chemistry campaigns, making the target compound functionally non-interchangeable with HBD-lacking analogs.
- [1] ChemicalBook. 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide – CAS 170655-44-4. Molecular formula C₄H₅ClF₃NO; structure contains amide NH, not hydroxyethyl OH. https://www.chemicalbook.cn/CASEN_170655-44-4.htm (accessed 2026). View Source
